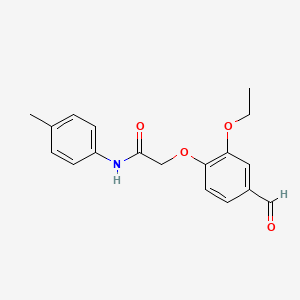
2-(2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an ethoxy group, a formyl group, and an acetamide moiety, which are critical for its bioactivity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The formyl group may facilitate covalent bonding with nucleophilic sites on proteins or enzymes, thereby altering their function. Additionally, the presence of the 4-methylphenyl group enhances binding affinity and specificity towards various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Preliminary studies suggest it may disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties . It appears to inhibit the NF-κB signaling pathway, which is crucial in inflammatory responses. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines .
Anticancer Potential
There is emerging evidence suggesting that this compound may possess anticancer properties . Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Further studies are required to elucidate the specific pathways through which it exerts these effects.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- Antimicrobial Activity Study : In a controlled experiment, the compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting strong antimicrobial efficacy.
- Anti-inflammatory Mechanism : A study demonstrated that treatment with this compound led to a reduction in nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
- Anticancer Activity : In vitro assays showed that the compound inhibited the proliferation of several cancer cell lines, with IC50 values ranging from 5 to 15 µM, highlighting its potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(3-chloro-4-methylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide | C18H18ClNO4 | Contains chlorine; potential for enhanced bioactivity due to halogenation |
| 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide | C18H18BrNO4 | Bromine substitution may affect solubility and bioactivity |
| 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide | C18H17Br2NO4 | Enhanced antimicrobial properties due to dibromination |
特性
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-22-17-10-14(11-20)6-9-16(17)23-12-18(21)19-15-7-4-13(2)5-8-15/h4-11H,3,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILFXMFEGDSWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














